molecular formula C19H17N3OS B11164282 [2-(Pyridin-2-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(Pyridin-2-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B11164282
M. Wt: 335.4 g/mol
InChI Key: GSSYJJOQSQRTTQ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline and pyridine moiety linked through a methanone group with a thiomorpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)quinolin-4-ylmethanone typically involves multi-step reactions. One common method involves the palladium-catalyzed one-pot synthesis, which includes the reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in refluxing toluene . This method is known for its moderate to high yields and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and catalyst-free synthesis are often applied to improve the yield and reduce the environmental impact. For instance, the synthesis of similar compounds has been achieved using environmentally friendly techniques that utilize easily accessible N-hetaryl ureas and alcohols .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)quinolin-4-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(Pyridin-2-yl)quinolin-4-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(Pyridin-2-yl)quinolin-4-ylmethanone lies in its combination of the quinoline and pyridine moieties with the thiomorpholine group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

(2-pyridin-2-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C19H17N3OS/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2

InChI Key

GSSYJJOQSQRTTQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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